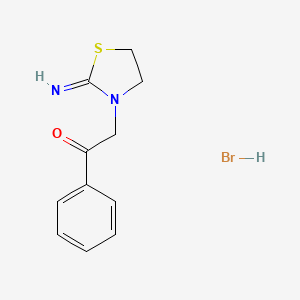![molecular formula C12H14OSi B1303621 4-[(三甲基甲硅烷基)乙炔基]苯甲醛 CAS No. 77123-57-0](/img/structure/B1303621.png)
4-[(三甲基甲硅烷基)乙炔基]苯甲醛
概述
描述
4-[(Trimethylsilyl)ethynyl]benzaldehyde is an organic compound that is a useful reactant for the synthesis of acetylene-substituted naphthalene diimides in polar solvents . It is an ethynyl derivative of benzaldehyde .
Synthesis Analysis
This compound can be synthesized by reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon . It can also be prepared by Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl) ethynyl .Molecular Structure Analysis
The molecular formula of 4-[(Trimethylsilyl)ethynyl]benzaldehyde is C12H14OSi .Chemical Reactions Analysis
The ethynyl functionality of 4-ethynylbenzaldehyde may undergo a Sonogashira coupling with another molecule of 4-bromobenzaldehyde to form the symmetrical dialdehyde 4,4’- (ethyne-1,2-diyl)dibenzaldehyde .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 262.1±32.0 °C at 760 mmHg, and a flash point of 112.3±25.1 °C . It has a molar refractivity of 61.6±0.4 cm3, a polar surface area of 17 Å2, and a molar volume of 204.5±5.0 cm3 .科学研究应用
光化学和酸催化反应
4-[(三甲基甲硅烷基)乙炔基]苯甲醛及其衍生物因其在光化学和酸催化反应中的作用而受到研究。舒尔茨和安托利纳基斯 (1996) 描述了由苯甲醛合成相关化合物及其随后的光化学重排。该研究强调了这些化合物有机合成中的潜力,尤其是在特定条件下生产特定类型的重排产物时 (Schultz & Antoulinakis, 1996).
环化和亚胺和胺的合成
Kinoshita、Hirai 和 Miura (2014) 的研究证明了类似化合物在 o-(三甲基甲硅烷基乙炔基)苯乙烯环化成茚满中的用途,该过程对于合成各种有机化合物很重要 (Kinoshita, Hirai, & Miura, 2014)。类似地,Safa、Mardipour 和 Oskoei (2011) 使用 4-[(三甲基甲硅烷基)乙炔基]苯甲醛合成了含有有机硅基团的新亚胺和胺,扩大了可以用有机硅部分制备的化合物的范围 (Safa, Mardipour, & Oskoei, 2011).
催化剂合成和机理分析
该化合物及其衍生物也已用于催化剂合成和机理研究。North、Villuendas 和 Williamson (2010) 使用由这些化合物衍生的铝基催化剂,对涉及三甲基甲硅烷基氰化物与苯甲醛的不对称加成反应进行了动力学分析。这项研究有助于更好地理解有效不对称催化的机制 (North, Villuendas, & Williamson, 2010).
在聚合物化学中的应用
在聚合物化学中,4-[(三甲基甲硅烷基)乙炔基]苯甲醛等化合物已被用于合成聚合物和超支化材料。Londergan、You、Thompson 和 Weber (1998) 报道了使用这些化合物的衍生物,以钌为催化剂合成交叉共轭聚合物,表明它们在制造新型聚合物材料中的用途 (Londergan, You, Thompson, & Weber, 1998).
安全和危害
未来方向
属性
IUPAC Name |
4-(2-trimethylsilylethynyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQDUXAJFTWMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377990 | |
| Record name | 4-(Trimethylsilyl)ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Trimethylsilyl)ethynyl]benzaldehyde | |
CAS RN |
77123-57-0 | |
| Record name | 4-(Trimethylsilyl)ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trimethylsilylethynyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B1303538.png)




![4-[(4-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B1303567.png)


![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)

![1-(4-Methoxy-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)